ethyl 3-[4,8-dimethyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate
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Overview
Description
Ethyl 3-[4,8-dimethyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core, a naphthylmethoxy group, and an ethyl ester side chain. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[4,8-dimethyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-2-one structure.
Introduction of the Naphthylmethoxy Group: The naphthylmethoxy group is introduced through an etherification reaction, where a naphthylmethanol derivative reacts with the chromen-2-one core in the presence of a suitable catalyst.
Esterification: The final step involves the esterification of the chromen-2-one derivative with ethyl propanoate under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4,8-dimethyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: The naphthylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted chromen-2-one derivatives.
Scientific Research Applications
Ethyl 3-[4,8-dimethyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of ethyl 3-[4,8-dimethyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Ethyl 3-[4,8-dimethyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate can be compared with other similar compounds, such as:
Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate: Similar structure but with an ethoxy group instead of a naphthylmethoxy group.
Ethyl 3-(4,8-dimethyl-7-{2-[(2-methyl-2-propanyl)oxy]-2-oxoethoxy}-2-oxo-2H-chromen-3-yl)propanoate: Contains a tert-butoxy group instead of a naphthylmethoxy group.
Properties
Molecular Formula |
C27H26O5 |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
ethyl 3-[4,8-dimethyl-7-(naphthalen-2-ylmethoxy)-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C27H26O5/c1-4-30-25(28)14-12-23-17(2)22-11-13-24(18(3)26(22)32-27(23)29)31-16-19-9-10-20-7-5-6-8-21(20)15-19/h5-11,13,15H,4,12,14,16H2,1-3H3 |
InChI Key |
FAZKTIVHABASAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC3=CC4=CC=CC=C4C=C3)C)OC1=O)C |
Origin of Product |
United States |
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